An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
An In-depth Technical Guide to 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid is limited. This guide provides available predicted data and contextualizes the compound's properties based on the known chemistry of the 1,2,3,4-tetrahydroquinoline scaffold.
Executive Summary
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid is a heterocyclic organic compound featuring a quinoline core partially saturated in the pyridine ring and bearing a carboxylic acid group on the benzene ring. While specific experimental data for this particular isomer is scarce in scientific literature, the 1,2,3,4-tetrahydroquinoline (THQ) scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic pharmaceuticals.[1][2] This document summarizes the predicted physicochemical properties of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid, discusses the general chemical properties and reactivity of the THQ core, outlines common synthetic strategies, and touches upon the broad biological significance of this class of compounds.
Physicochemical Properties
Due to the absence of experimentally determined data, the following table summarizes the predicted physicochemical properties for 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | PubChemLite[3] |
| Molecular Weight | 177.19 g/mol | Calculated |
| Monoisotopic Mass | 177.07898 Da | PubChemLite[3] |
| XlogP (predicted) | 1.8 | PubChemLite[3] |
Predicted Collision Cross Section (CCS) Data [3]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 178.08626 | 136.4 |
| [M+Na]⁺ | 200.06820 | 142.8 |
| [M-H]⁻ | 176.07170 | 136.4 |
Chemical Properties and Reactivity
The chemical behavior of 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid is dictated by its constituent functional groups: the secondary amine within the saturated heterocyclic ring, the aromatic benzene ring, and the carboxylic acid group.
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Acidity and Basicity: The carboxylic acid group imparts acidic properties, while the secondary amine in the tetrahydroquinoline ring is basic, making the molecule amphoteric.
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Reactivity of the Tetrahydroquinoline Core: The THQ scaffold is susceptible to oxidation. The nitrogen and the adjacent C4 position are common sites for reactions. The benzene ring can undergo electrophilic substitution, with the position of the carboxylic acid group and the activating effect of the fused amino-alkane ring influencing the regioselectivity.
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N-Functionalization: The secondary amine can be readily acylated, alkylated, or arylated to produce a variety of derivatives.
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Carboxylic Acid Group Reactivity: The carboxylic acid can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol.
Synthesis of the 1,2,3,4-Tetrahydroquinoline Core
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Hydrogenation of Quinolines: The most direct method involves the catalytic hydrogenation of the corresponding quinoline-5-carboxylic acid. Various catalysts, including heterogeneous catalysts like Palladium on carbon (Pd/C) and homogeneous catalysts, can be employed for this transformation.[2]
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Domino Reactions: Multi-step, one-pot reactions, also known as domino or cascade reactions, provide an efficient means to construct the tetrahydroquinoline skeleton from simpler starting materials.[1][4] A common strategy involves the reaction of an aniline derivative with an aldehyde or ketone, followed by an intramolecular cyclization.[4]
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Povarov Reaction: A three-component reaction between an aniline, an aldehyde, and an activated alkene can yield substituted tetrahydroquinolines.
Below is a generalized workflow for the synthesis of a tetrahydroquinoline derivative via the hydrogenation of a quinoline precursor.
Experimental Protocols: A General Approach
Synthesis of a 1,2,3,4-Tetrahydroquinoline Derivative via Catalytic Hydrogenation:
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Reaction Setup: A solution of the corresponding quinoline derivative in a suitable solvent (e.g., ethanol or acetic acid) is placed in a high-pressure reaction vessel.
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Catalyst Addition: A catalytic amount (typically 5-10 mol%) of a hydrogenation catalyst, such as 10% palladium on carbon, is added to the solution.
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Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-500 psi). The reaction mixture is stirred and may be heated to facilitate the reaction.
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Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
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Work-up: Upon completion, the reaction vessel is cooled and the pressure is carefully released. The reaction mixture is filtered through a pad of celite to remove the catalyst.
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Isolation and Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the pure 1,2,3,4-tetrahydroquinoline derivative.
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Characterization: The structure and purity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Significance of the Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline and the isomeric 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffolds are considered "privileged structures" in medicinal chemistry. They are key components of numerous natural products and synthetic molecules with a wide range of biological activities.[5][6]
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Anticancer Activity: Many THQ and THIQ derivatives have been investigated for their potential as anticancer agents.[5][7] For example, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of Bcl-2/Mcl-1 proteins, which are involved in apoptosis.[8]
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Antimicrobial and Antiviral Properties: The THQ core is found in compounds with antibacterial, antifungal, and antiviral activities.[1][9]
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Central Nervous System (CNS) Activity: The rigid structure of the THQ and THIQ scaffolds makes them suitable for interacting with various receptors and enzymes in the CNS.[6]
The following diagram illustrates the relationship between the core scaffold and its applications in drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 1,2,3,4-tetrahydroquinoline-5-carboxylic acid (C10H11NO2) [pubchemlite.lcsb.uni.lu]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
